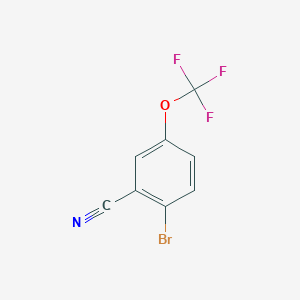

2-Bromo-5-(trifluoromethoxy)benzonitrile

Description

Properties

IUPAC Name |

2-bromo-5-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NO/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVHPNDBJNNIOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Spectroscopic Analysis of 2 Bromo 5 Trifluoromethoxy Benzonitrile and Its Derivatives

Single Crystal X-ray Diffraction Studies for Molecular Conformation and Packing

For 2-Bromo-5-(trifluoromethoxy)benzonitrile, a successful single-crystal X-ray diffraction analysis would be expected to reveal a planar or near-planar benzonitrile (B105546) core. The substituents, the bromine atom and the trifluoromethoxy group, would be precisely located on the aromatic ring. Key structural parameters of interest would include the C-Br, C-O, O-CF3, and C≡N bond lengths and the torsion angles describing the orientation of the trifluoromethoxy group relative to the benzene ring. The crystal packing would likely be influenced by a combination of dipole-dipole interactions arising from the polar nitrile and trifluoromethoxy groups, as well as potential halogen bonding involving the bromine atom.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete and unambiguous assignment of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals.

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the bromine, trifluoromethoxy, and nitrile groups. The splitting patterns (multiplicities) of these signals, governed by spin-spin coupling, would provide information about the relative positions of the protons.

¹³C NMR: The carbon NMR spectrum would display signals for each of the unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be indicative of the electronic environment created by the substituents. The carbon of the nitrile group (C≡N) would appear in the characteristic downfield region. The carbon of the trifluoromethoxy group would exhibit a quartet splitting pattern due to coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal is a sensitive probe of the electronic nature of the aromatic ring.

Table 1: Predicted NMR Data for this compound (based on analogous compounds)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H | 7.20 - 7.80 | d, dd, d | 2-9 |

| ¹³C (Aromatic) | 110 - 140 | s, d | - |

| ¹³C (CN) | 115 - 120 | s | - |

| ¹³C (CF₃) | ~120 | q | J(C-F) ≈ 260 |

Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between neighboring protons on the aromatic ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons with the directly attached carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is invaluable for identifying longer-range couplings between protons and carbons (typically over two or three bonds). This would be instrumental in assigning the quaternary carbons, including the carbon atoms attached to the bromine, trifluoromethoxy, and nitrile groups, by observing their correlations with the aromatic protons. For instance, correlations between the aromatic protons and the nitrile carbon would confirm its position.

NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for determining stereochemistry in larger molecules, a NOESY experiment could potentially show through-space interactions between the protons of the aromatic ring and the fluorine atoms of the trifluoromethoxy group, providing further conformational information.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Vibrational Mode Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show a sharp, intense absorption band around 2230-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The C-O stretching of the trifluoromethoxy group would likely appear in the region of 1200-1300 cm⁻¹. The C-F stretching vibrations are expected to be strong and located in the 1100-1200 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C stretching vibrations of the benzene ring would appear in the 1400-1600 cm⁻¹ range. The C-Br stretching vibration would be found at lower frequencies, typically in the 500-600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C≡N stretch is also typically strong in the Raman spectrum. The aromatic ring vibrations are often more prominent in the Raman spectrum compared to the FT-IR spectrum.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | 3050 - 3150 |

| C≡N Stretch | 2230 - 2240 | 2230 - 2240 |

| Aromatic C=C Stretch | 1400 - 1600 | 1400 - 1600 |

| C-O Stretch | 1200 - 1300 | 1200 - 1300 |

| C-F Stretch | 1100 - 1200 | 1100 - 1200 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₈H₃BrF₃NO), the expected exact mass would be calculated and compared to the experimentally determined value. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 isotopic cluster in the mass spectrum, providing a clear signature for the presence of a single bromine atom.

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate ions. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Expected fragmentation pathways for this molecule could include the loss of the bromine atom, the trifluoromethoxy group, or the nitrile group, leading to the formation of characteristic fragment ions.

Electronic Spectroscopy (UV-Vis) and Fluorescence Studies for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound, likely recorded in a solvent such as methanol or acetonitrile, would be expected to show absorption bands characteristic of a substituted benzene ring. These transitions are typically of the π → π* type. The presence of the various substituents will influence the position (λ_max) and intensity (molar absorptivity) of these absorption bands.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. While not all aromatic compounds are strongly fluorescent, some substituted benzonitriles do exhibit fluorescence. biosynth.com If this compound is fluorescent, its emission spectrum would provide further insights into its electronic structure and excited state properties. The fluorescence properties, including the quantum yield and lifetime, would be of interest for potential applications in materials science and as fluorescent probes. biosynth.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Bromo-2-(trifluoromethoxy)benzonitrile |

| 2-Bromo-5-fluorobenzonitrile |

Due to a lack of specific computational and theoretical research findings for this compound in the public domain, a detailed article with extensive data tables as requested cannot be generated at this time. Widespread searches did not yield dedicated studies on the molecular geometry optimization, frontier molecular orbital analysis, spectroscopic parameter prediction, or reaction mechanism simulations specifically for this compound.

General principles of computational chemistry and Density Functional Theory (DFT) can be applied to any molecule, including this compound. However, without published research, any presentation of specific data such as bond lengths, orbital energies, or predicted spectral frequencies would be speculative.

For a comprehensive and accurate analysis as outlined in the user's request, dedicated computational studies would need to be performed on this compound. Such research would provide the necessary data to populate the requested sections on its molecular conformation, electronic structure, spectroscopic parameters, and reactivity.

Computational and Theoretical Investigations of 2 Bromo 5 Trifluoromethoxy Benzonitrile

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. While specific MD simulation studies focused exclusively on 2-bromo-5-(trifluoromethoxy)benzonitrile are not prevalent in publicly accessible literature, the principles of this methodology can be applied to understand its likely intermolecular interactions. Such simulations provide a microscopic view of how molecules of this compound would interact with each other in a condensed phase, revealing key details about the formation of local structures. stanford.edu

MD simulations for a system of this compound molecules would involve calculating the forces between atoms and using these forces to predict their motion. The simulations can elucidate the nature of non-covalent interactions that govern the substance's bulk properties. Key interactions that would be investigated include:

Dipole-Dipole Interactions: The molecule possesses strong dipoles due to the electronegative bromine, nitrogen, and trifluoromethoxy groups. MD simulations can map the orientational preferences of molecules, showing how they arrange to optimize these electrostatic interactions. For instance, simulations on neat benzonitrile (B105546) have revealed the formation of local antiparallel configurations due to these forces. stanford.edu

Hydrogen Bonds: Although the molecule itself lacks classical hydrogen bond donors, weak C-H···N and C-H···F hydrogen bonds could play a role in its structural organization. MD simulations can identify the prevalence, geometry, and lifetime of such weak interactions.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with the nitrile nitrogen or the oxygen of the trifluoromethoxy group on an adjacent molecule. Simulations can quantify the strength and directionality of these interactions.

π-π Stacking: The aromatic benzonitrile ring can engage in stacking interactions with neighboring rings. MD simulations can determine the preferred stacking arrangements (e.g., parallel-displaced or T-shaped) and the energetic contributions of these interactions.

By analyzing the radial distribution functions and spatial distribution functions from the simulation trajectory, a detailed picture of the local liquid structure can be constructed. This information is crucial for understanding properties like viscosity, density, and solvation characteristics. Computational studies on similar bromo-compounds have successfully used these techniques to explore molecular stability and interaction types. nih.gov The types of interactions identified in such simulations, including hydrogen bonds and hydrophobic interactions, are critical for predicting a compound's behavior in a biological context. nih.gov

QSAR/QSPR Modeling of Related Fluorinated Benzonitrile Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. For fluorinated benzonitrile analogues, these models are instrumental in predicting the efficacy of new compounds and understanding the structural features essential for a desired outcome.

QSAR/QSPR studies typically involve calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to build a mathematical model. These descriptors can be categorized as electronic (e.g., partial atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological. nih.gov

While a specific QSAR model for this compound was not found, studies on related analogues demonstrate the approach. For example, QSAR models have been successfully developed for various classes of compounds containing fluorinated groups or nitrile functionalities to predict their activity as inhibitors for specific biological targets. nih.govnih.gov

A hypothetical QSAR study on a series of fluorinated benzonitrile analogues might aim to predict their herbicidal or pharmaceutical activity. The process would involve synthesizing a library of related compounds, measuring their biological activity (e.g., IC₅₀ values), calculating molecular descriptors, and generating a predictive model.

Table 1: Example Descriptors Used in QSAR/QSPR Models for Aromatic Compounds

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Governs electrostatic interactions, reactivity, and charge transfer. researchgate.net |

| Steric | Molecular Weight, Molar Volume, Surface Area (Van der Waals) | Influences how the molecule fits into a binding site or packs in a solid. |

| Topological | Connectivity Indices (e.g., Kier & Hall), Shape Indices | Encodes information about molecular size, shape, and degree of branching. |

| Thermodynamic | Heat of Formation, Gibbs Free Energy | Relates to the stability of the compound and its interactions. nih.gov |

Research on piperine (B192125) analogs, for instance, developed a statistically significant QSAR model to predict the inhibition of a bacterial efflux pump. nih.gov This model successfully used descriptors such as the partial negative surface area and the heat of formation to explain and predict the inhibitory activity. nih.gov Similarly, robust 3D-QSAR models for quinazoline-4(3H)-one analogs were developed to identify and design more potent therapeutic agents, demonstrating the predictive power of these computational tools in drug discovery. nih.gov

The development of such models for fluorinated benzonitriles would enable the virtual screening of new potential candidates, prioritizing the synthesis of compounds with the highest predicted activity and most favorable properties, thereby accelerating the discovery process.

2 Bromo 5 Trifluoromethoxy Benzonitrile As a Key Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

The unique arrangement of the bromo and cyano groups on the aromatic ring of 2-bromo-5-(trifluoromethoxy)benzonitrile makes it an ideal precursor for the construction of various fused heterocyclic systems. The ortho-positioning of these two groups facilitates intramolecular cyclization reactions, leading to the efficient formation of nitrogen, oxygen, and sulfur-containing heterocycles.

Nitrogen-Containing Heterocycles (e.g., Quinazolines)

The synthesis of quinazolines and related nitrogen-containing heterocycles is a prominent application of 2-bromobenzonitrile (B47965) derivatives. The ortho-disposed bromo and nitrile functionalities in this compound are perfectly positioned for cyclization reactions to form the pyrimidine (B1678525) ring of the quinazoline (B50416) core. beilstein-journals.orgossila.com A common synthetic strategy involves the reaction of the 2-bromobenzonitrile scaffold with a nitrogen source, such as ammonia (B1221849) or primary amines, often catalyzed by a transition metal like copper or palladium. nih.gov

In a typical reaction pathway, the amine initially displaces the bromine atom via a nucleophilic aromatic substitution or a coupling reaction. The resulting intermediate, an N-substituted 2-aminobenzonitrile, can then undergo an intramolecular cyclization where the amine nitrogen attacks the nitrile carbon. This sequence, often performed as a one-pot synthesis, provides a direct route to substituted quinazolines bearing the trifluoromethoxy group. frontiersin.orgnih.gov This moiety is highly sought after in medicinal chemistry for its ability to enhance metabolic stability and cell membrane permeability.

| Reactant | Conditions | Product Type | Significance |

|---|---|---|---|

| This compound + Amine (R-NH₂) | Pd or Cu catalyst, Base, Heat | Substituted Quinazoline | Direct formation of a key heterocyclic core used in pharmaceuticals. |

Oxygen-Containing Heterocyles

Oxygen-containing heterocycles, particularly benzofurans, are prevalent in natural products and pharmaceuticals, known for a wide range of biological activities. nih.govscienceopen.com While not a direct one-step process, this compound can serve as a key starting material for benzofuran (B130515) synthesis through multi-step pathways.

A common strategy for benzofuran synthesis involves the intramolecular cyclization of an o-alkenylphenol or a related precursor. nih.gov To utilize this compound, the nitrile group can first be transformed into a suitable functional handle. For example, the nitrile could be hydrolyzed to a carboxylic acid, which is then converted to a ketone. Subsequent reaction with a methylide reagent could generate the required alkenyl group for cyclization. Alternatively, palladium-catalyzed coupling reactions can be employed. For instance, a Sonogashira coupling of the bromo-benzonitrile with a terminal alkyne bearing a protected hydroxyl group could be followed by deprotection and intramolecular cyclization to furnish the furan (B31954) ring. jocpr.com

Sulfur-Containing Heterocycles

The synthesis of sulfur-containing heterocycles like benzothiophenes, which are important scaffolds in pharmaceuticals and materials science, can also be approached using this compound as a precursor. wikipedia.orgmalayajournal.org The methodologies often parallel those used for oxygen heterocycles, involving the strategic introduction of a sulfur nucleophile.

One effective method for constructing benzothiophenes is the reaction of a 2-bromo-alkynylbenzene with a sulfide (B99878) source, such as sodium sulfide, often in the presence of a copper catalyst. organic-chemistry.org This approach would require an initial conversion of the nitrile group of this compound into an alkyne, for example, via a Grignard reaction followed by elimination. Another strategy involves a domino reaction where a 2-halophenyl derivative is reacted with a reagent like thiourea, which serves as a source of hydrosulfide (B80085) for C-S bond formation and subsequent cyclization. organic-chemistry.org These routes leverage the bromo-substituent as a key reactive site for building the fused thiophene (B33073) ring.

Building Block for Multifunctional Aromatic Systems

The distinct reactivity of the functional groups on this compound allows it to be used as a versatile building block for creating complex, multifunctional aromatic systems. The bromine atom, nitrile group, and the trifluoromethoxy-substituted ring each offer opportunities for selective chemical transformations.

The bromine atom is particularly well-suited for transition-metal-catalyzed cross-coupling reactions. ossila.com This enables the straightforward introduction of a wide variety of substituents at the 2-position.

Suzuki Coupling: Reaction with boronic acids introduces new aryl or alkyl groups.

Buchwald-Hartwig Amination: Reaction with amines provides access to substituted anilines.

Sonogashira Coupling: Reaction with terminal alkynes yields substituted phenylacetylenes.

Following the modification at the bromo-position, the nitrile group can be further elaborated. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring, each introducing a new functional group with distinct chemical properties. This sequential and selective functionalization allows for the construction of highly decorated aromatic structures from a single, readily available starting material.

Strategic Use in Fragment-Based Synthesis Approaches

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds in pharmaceutical research. This approach uses small, low-complexity molecules ("fragments") as starting points for building more potent and selective drug candidates. This compound possesses several characteristics that make it an ideal candidate for inclusion in a fragment library.

Its relatively low molecular weight and complexity fit the general profile of a fragment. Crucially, it contains the trifluoromethoxy group, a highly valued substituent in medicinal chemistry that can improve a molecule's metabolic stability and membrane permeability. researchgate.net The bromine atom and the nitrile group serve as versatile synthetic handles, allowing for the systematic and efficient elaboration of any initial fragment "hit" into a more complex lead compound through techniques like fragment growing or linking. A fragment screen that identifies the trifluoromethoxy-benzonitrile core as binding to a biological target provides a clear and rapid path for optimization by leveraging the well-established chemistry of the bromo and nitrile groups.

Role in the Synthesis of Fluorinated Analogs and Derivatives

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate their physicochemical and biological properties. mdpi.comnih.govwechemglobal.com The trifluoromethoxy (-OCF3) group, in particular, is known to significantly increase lipophilicity and metabolic stability. researchgate.net

This compound serves as an excellent building block for introducing the trifluoromethoxy-phenyl motif into target molecules. The bromine atom acts as a convenient attachment point for incorporating this valuable fluorinated scaffold into larger, more complex structures via cross-coupling reactions. This allows medicinal chemists to synthesize fluorinated analogs of existing drugs or new chemical entities, systematically probing the effects of the -OCF3 group on biological activity, pharmacokinetics, and metabolic profile. The ability to readily install this group is a significant advantage in the development of next-generation pharmaceuticals. mdpi.comwikipedia.org

| Property | Influence of -OCF₃ Group | Rationale |

|---|---|---|

| Lipophilicity | Increases | Enhances membrane permeability and bioavailability. researchgate.net |

| Metabolic Stability | Increases | The strong C-F bonds are resistant to metabolic cleavage by enzymes. mdpi.com |

| Binding Affinity | Can improve | Alters electronic properties and can form favorable interactions with protein targets. researchgate.net |

Emerging Research Directions and Future Perspectives in the Chemistry of 2 Bromo 5 Trifluoromethoxy Benzonitrile

Development of Novel Asymmetric and Stereoselective Transformations

The synthesis of chiral molecules is a cornerstone of pharmaceutical and agrochemical development. While specific asymmetric transformations involving 2-bromo-5-(trifluoromethoxy)benzonitrile are not yet widely documented, its structure is amenable to established and developing catalytic methods. The benzonitrile (B105546) group is a key motif in many centrally chiral molecules with proven medicinal applications, acting as a hydrogen bond acceptor or a precursor to other functional groups. nih.gov

Future research could explore the atroposelective synthesis of biaryls derived from this compound, where the steric hindrance around the bromo and nitrile groups could be exploited to create stable, axially chiral molecules. nih.gov Catalytic methods involving N-heterocyclic carbenes or transition metals could facilitate dynamic kinetic resolution processes to yield axially chiral benzonitriles with high enantioselectivity. nih.gov Furthermore, the development of stereoselective reductions of the nitrile group or reactions at the aromatic ring, guided by chiral catalysts, could open pathways to new classes of enantiopure compounds. The principles of asymmetric reduction seen with other trifluoromethyl-containing ketones using chiral alkoxy-aluminium halides could serve as a conceptual basis for developing stereoselective transformations for derivatives of this benzonitrile. rsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalability

The transition from batch to continuous flow processing is a major trend in modern chemical manufacturing, offering improved safety, consistency, and scalability. The synthesis and derivatization of this compound are prime candidates for adaptation to flow chemistry platforms. Automated synthesis platforms have the potential to accelerate the discovery of new medicines and materials by enabling rapid, iterative C-C bond formation. chemrxiv.org

Integrating the synthesis of this compound into automated systems would allow for high-throughput screening of reaction conditions (e.g., catalysts, solvents, temperatures) for cross-coupling reactions at the bromine position. This approach would facilitate the rapid generation of libraries of derivatives for biological or materials screening. The precise control over reaction parameters offered by flow reactors could lead to higher yields and purities, minimizing the formation of byproducts that can be challenging in traditional batch syntheses of complex aromatic compounds.

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Benefit in Flow Synthesis |

|---|---|

| Heat Transfer | Superior control over exothermic reactions, enhancing safety. |

| Mass Transfer | Efficient mixing leads to faster reaction times and higher yields. |

| Scalability | Production can be increased by running the system for longer periods. |

| Automation | Allows for precise control and data logging, improving reproducibility. |

| Safety | Smaller reaction volumes minimize the risk associated with hazardous reagents. |

Exploration of Sustainable and Biocatalytic Synthetic Routes

Green chemistry principles are increasingly guiding the development of new synthetic methodologies. For a compound like this compound, this involves exploring routes that minimize waste, use less hazardous reagents, and operate under milder conditions. Biocatalysis, the use of enzymes to perform chemical transformations, offers a powerful tool for achieving these goals.

While specific biocatalytic routes for this molecule are unexplored, enzymes such as nitrile hydratases could be investigated for the selective hydration of the nitrile group to an amide under mild, aqueous conditions. ossila.com This approach would be a greener alternative to traditional acid- or base-catalyzed hydrolysis. Additionally, research into the biocatalytic synthesis of phenolic monomers using enzymes like Candida antarctica Lipase B (Cal-B) highlights the potential for using enzymes to construct complex molecules without the need for protecting groups, which reduces atom and solvent consumption. frontiersin.org Future work could focus on identifying or engineering enzymes capable of performing key synthetic steps in the production or derivatization of this compound.

Advanced Materials Science Applications as a Monomer or Precursor

The electronic properties conferred by the trifluoromethoxy and nitrile groups make this compound a promising building block for advanced materials. Dihalogenated benzonitriles with similar substitution patterns are known precursors for the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes used in Organic Light-Emitting Diodes (OLEDs). ossila.comfluoromart.com

The typical synthesis of these materials involves sequential cross-coupling reactions, such as nucleophilic aromatic substitution followed by a Buchwald-Hartwig amination, to build complex, electronically active molecules. ossila.com The this compound scaffold is well-suited for these reactions. The bromine atom provides a handle for palladium-catalyzed couplings, while the electron-withdrawing nature of the nitrile and trifluoromethoxy groups can activate the aromatic ring for other transformations. By incorporating this unit into larger polymeric or small-molecule systems, researchers could develop novel materials for applications in electronics, such as semiconductors, liquid crystals, and components for next-generation displays. fluoromart.comguidechem.com

Table 2: Potential Material Science Applications

| Application Area | Role of this compound | Reference Analogy |

|---|---|---|

| OLEDs | Precursor for Thermally Activated Delayed Fluorescence (TADF) dyes. | ossila.comfluoromart.com |

| Liquid Crystals | Potential as an intermediate for new liquid crystal materials. | guidechem.com |

| Polymers | Monomer unit for creating polymers with specific electronic or thermal properties. | frontiersin.org |

Unexplored Reactivity Pathways and Mechanistic Studies

A thorough understanding of the reactivity of this compound is essential for unlocking its full synthetic potential. The interplay between the bromo, nitrile, and trifluoromethoxy substituents governs the regioselectivity and rate of various chemical reactions. While the bromo group is a clear site for transition-metal-catalyzed cross-coupling reactions, the potential for nucleophilic aromatic substitution (SNAr) at other positions on the ring, activated by the electron-withdrawing groups, warrants investigation.

Future mechanistic studies could employ computational tools, such as Density Functional Theory (DFT), to predict reaction pathways and transition states. nih.gov Experimental studies could probe the kinetics of various transformations to elucidate reaction mechanisms. For instance, investigating the relative rates of coupling at the bromine site versus potential SNAr reactions under different conditions would provide valuable synthetic guidance. Understanding these fundamental reactivity patterns will enable chemists to design more efficient and selective syntheses of complex target molecules derived from this versatile building block.

Q & A

How can researchers optimize the bromination step in synthesizing 2-Bromo-5-(trifluoromethoxy)benzonitrile to minimize by-products?

Answer:

The bromination of aromatic precursors often requires careful control of reaction conditions. For this compound, using N-bromosuccinimide (NBS) as a brominating agent under mild temperatures (e.g., 0–25°C) in anhydrous solvents (e.g., DMF or DCM) can enhance selectivity. Monitoring via TLC or HPLC helps track reaction progress, while column chromatography (e.g., CH₂Cl₂/hexane gradients) effectively isolates the product from di-brominated or unreacted intermediates . Optimizing stoichiometry (1:1 molar ratio of precursor to NBS) and avoiding excess bromine sources reduces polybromination.

What spectroscopic techniques are critical for characterizing the trifluoromethoxy and bromine substituents?

Answer:

- 19F NMR : Directly identifies the trifluoromethoxy group (–OCF₃), typically showing a singlet near δ -58 to -62 ppm due to equivalence of three fluorine atoms.

- 13C NMR : The nitrile carbon resonates at δ ~115–120 ppm, while the trifluoromethoxy carbon appears as a quartet (split by adjacent fluorines) near δ 120–125 ppm.

- HRMS : Confirms molecular weight (250.01 g/mol) with isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

| Group | Technique | Key Spectral Features |

|---|---|---|

| –OCF₃ | 19F NMR | Singlet at δ -58 to -62 ppm |

| –CN (nitrile) | 13C NMR | Peak at δ ~115–120 ppm |

| Bromine isotope | HRMS | 250.01 (M⁺), 1:1 ⁷⁹Br/⁸¹Br pattern |

Can this compound undergo photocatalytic fragmentation to generate fluorophosgene-like intermediates?

Answer:

While 4-(trifluoromethoxy)benzonitrile undergoes photocatalytic single-electron reduction to release fluorophosgene , the ortho-bromo substitution in this compound may sterically hinder similar reactivity. Testing under visible-light photocatalysis (e.g., using organic sensitizers like Eosin Y) in aprotic solvents (acetonitrile) could determine if fragmentation occurs. If successful, the bromine substituent might act as a leaving group, enabling intramolecular cyclization or carbonylative coupling reactions.

What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of volatile by-products (e.g., HBr).

- Waste Management : Segregate halogenated waste and dispose via certified chemical disposal services to avoid environmental contamination .

- Spill Response : Neutralize spills with inert adsorbents (vermiculite) and avoid aqueous rinses to prevent toxic gas release.

How should researchers resolve discrepancies in NMR data during synthesis?

Answer:

- Impurity Analysis : Use HPLC-MS to detect trace by-products (e.g., de-brominated or oxidized species).

- Deuterated Solvents : Ensure solvents like CDCl₃ are dry and free of protonated contaminants.

- Cross-Validation : Compare 1H/13C NMR shifts with structurally similar compounds (e.g., 5-Bromo-2-chlorobenzoic acid ) to assign signals correctly.

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation if NMR remains inconclusive .

What role does this compound play in medicinal chemistry as a building block?

Answer:

The bromine atom enables cross-coupling reactions (Suzuki, Buchwald-Hartwig) for introducing aryl/heteroaryl groups, while the nitrile group serves as a bioisostere for carboxylic acids or amides. Example applications:

- Antimalarial Agents : Analogous brominated nitriles are intermediates in thiazole-based inhibitors .

- Cytokinin Modulators : Trifluoromethoxy-substituted nitriles are explored as enzyme inhibitors in plant biology .

How can researchers mitigate competing side reactions during nucleophilic substitution at the bromine site?

Answer:

- Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki couplings to enhance selectivity for aryl bromides over nitrile groups.

- Solvent Optimization : Polar aprotic solvents (DMF, THF) stabilize transition states and reduce hydrolysis.

- Temperature Control : Reactions at 60–80°C balance reactivity and side-product formation. Pre-activation of boronic acids with Na₂CO₃ improves coupling efficiency .

Are there documented challenges in purifying this compound via recrystallization?

Answer:

Due to its moderate polarity, recrystallization from ethyl acetate/hexane mixtures (1:3 v/v) at low temperatures (0–4°C) is effective. However, residual DMF from synthesis can co-crystallize; pre-washing with aqueous LiCl (5%) removes polar impurities. For persistent oils, flash chromatography (silica gel, hexane/EtOAc) achieves >95% purity .

What computational methods aid in predicting the reactivity of this compound?

Answer:

- DFT Calculations : Model transition states for bromine displacement or nitrile hydrolysis using Gaussian or ORCA software.

- Hammett Parameters : The electron-withdrawing –OCF₃ group (σₚ ≈ 0.45) predicts enhanced electrophilicity at the para-position relative to bromine.

- Molecular Dynamics : Simulate solvation effects in DMF or acetonitrile to optimize reaction media .

How does the trifluoromethoxy group influence the compound’s stability under acidic conditions?

Answer:

The –OCF₃ group is hydrolytically stable compared to –OCH₃, resisting acidic cleavage even at elevated temperatures (up to 100°C in 1M HCl). However, prolonged exposure to strong acids (H₂SO₄) may degrade the nitrile to a carboxylic acid. Stability assays via TGA (thermal gravimetric analysis) and pH-controlled stability studies are recommended for long-term storage planning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.